tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate
Overview
Description
tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H18INO2 and a molecular weight of 311.16 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties.
Scientific Research Applications
tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate is widely used in scientific research, particularly in:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of fine chemicals and as a building block in material science.
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H302 and H319 . This indicates that it may be harmful if swallowed and can cause serious eye irritation. Precautionary statements include P305, P338, and P351 , which suggest that if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.
Preparation Methods
The synthesis of tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with iodinating agents. One common method includes the use of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a starting material, which is then treated with iodine and a suitable base to introduce the iodomethyl group . The reaction is usually carried out under mild conditions to prevent decomposition of the product.
Chemical Reactions Analysis
tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carbonyl compounds or reduction to form alkyl derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate involves its ability to act as an alkylating agent. The iodomethyl group can form covalent bonds with nucleophilic sites in biological molecules, such as DNA or proteins, leading to modifications that can alter their function. This property is particularly useful in the development of drugs that target specific molecular pathways .
Comparison with Similar Compounds
tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
tert-Butyl 3-((3-iodopyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate: Contains an additional pyridine ring, which can influence its chemical properties and biological activity.
tert-Butyl (3R)-3-(iodomethyl)pyrrolidine-1-carboxylate: A stereoisomer with potential differences in reactivity and selectivity.
These comparisons highlight the unique aspects of this compound, such as its specific reactivity due to the presence of the iodomethyl group.
Properties
IUPAC Name |
tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18INO2/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12/h8H,4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUFVBGZKFHSDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674040 | |
Record name | tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
479622-36-1 | |
Record name | tert-Butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl 3-(iodomethyl)pyrrolidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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